

Independent verification of the biological targets of 2-[(Methylamino)methyl]benzoxazole

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Compound of Interest

Compound Name: 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine

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Independent Verification of Biological Targets: A Guide for the Benzoxazole Scaffold

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific biological target information for the compound 2-[(Methylamino)methyl]benzoxazole. Therefore, this guide provides a comparative overview of the biological targets associated with the broader benzoxazole chemical scaffold. The information presented is based on studies of various benzoxazole derivatives.

The benzoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities.^{[1][2][3]} These activities stem from the ability of the benzoxazole core to interact with a variety of biological targets. This guide summarizes key targets, provides comparative data for representative derivatives, details common experimental protocols for target validation, and visualizes relevant pathways and workflows.

Identified Biological Targets of Benzoxazole Derivatives

Benzoxazole derivatives have been investigated for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory treatments.^{[1][4][5]} This has led to the

identification of several key biological targets, primarily within the families of protein kinases and bacterial enzymes.

Key Protein Kinase Targets:

- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. Inhibition of VEGFR2 is a common strategy in cancer therapy.
- Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that plays a critical role in cell proliferation. Its overactivation is implicated in various cancers.
- Human Epidermal Growth Factor Receptor 2 (HER2): A member of the EGFR family, HER2 is a key driver in a subset of breast cancers.
- Kinase Insert Domain Receptor (KDR): Another designation for VEGFR2, crucial for its role in pathological angiogenesis.[\[6\]](#)

Key Bacterial Enzyme Targets:

- DNA Gyrase: A type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It is a well-established target for antibacterial agents.[\[2\]](#)

Comparative Data of Benzoxazole Derivatives

The following tables summarize quantitative data for representative benzoxazole derivatives against some of their identified biological targets. It is important to note that these are different derivatives and not the specific compound 2-[(Methylamino)methyl]benzoxazole.

Table 1: In Vitro Antiproliferative Activity of Selected Benzoxazole Derivatives

Compound Reference	Cell Line	IC50 (μM)
Compound 4b	HepG2	19.34
MCF-7	9.72	
MDA-MB-231	11.23	
HeLa	14.51	
Compound 6b	HepG2	6.83
MCF-7	3.64	
MDA-MB-231	2.14	
HeLa	5.18	

Data extracted from a study on 2-mercaptobenzoxazole derivatives.[5]

Table 2: Protein Kinase Inhibitory Activity of Compound 6b

Target Enzyme	IC50 (μM)
EGFR	0.279
HER2	0.224
VEGFR2	0.565

Data for a 2-mercaptobenzoxazole derivative.[5]

Table 3: KDR Inhibition by Amino Benzoxazole Derivatives

Compound Reference	KDR Inhibition IC50 (μM)
Compound 1	6.855
Compound 16	> 50
Compound 17	> 50

Data from a study on amino benzoxazole derivatives.[6]

Experimental Protocols

Below are detailed methodologies for key experiments typically used in the verification of the biological targets of novel compounds like benzoxazole derivatives.

1. In Vitro Kinase Inhibition Assay (Example: VEGFR2)

- Objective: To determine the concentration of a compound required to inhibit 50% of the activity of a specific protein kinase.
- Materials: Recombinant human VEGFR2 enzyme, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 - Prepare a serial dilution of the test compound in DMSO.
 - In a 96-well plate, add the recombinant VEGFR2 enzyme to the kinase assay buffer.
 - Add the diluted test compound to the wells. A control with DMSO alone is included.
 - Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
 - Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
 - The luminescence signal, which is proportional to the kinase activity, is read using a plate reader.
 - Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

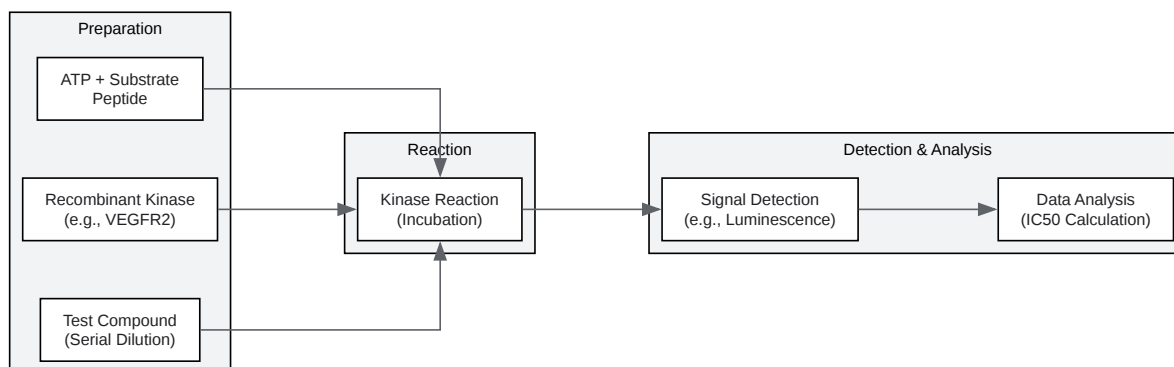
- The IC50 value is determined by fitting the data to a dose-response curve.

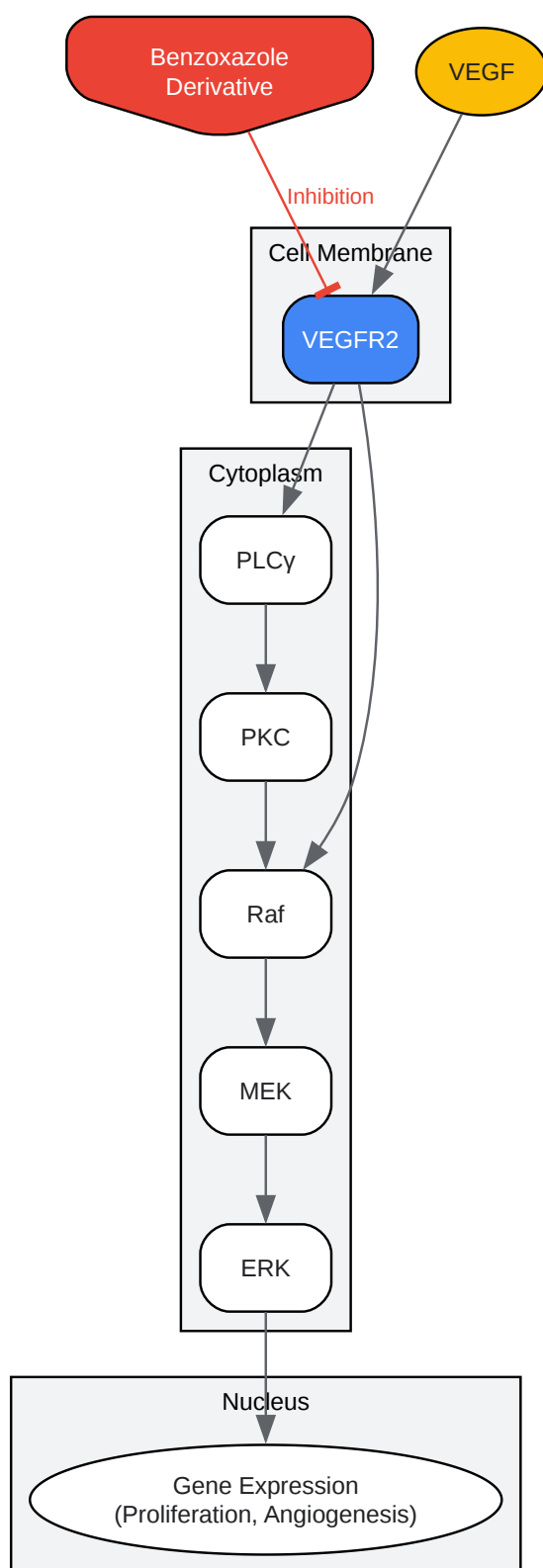
2. Antibacterial Minimum Inhibitory Concentration (MIC) Assay

- Objective: To determine the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.
- Materials: Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*), Mueller-Hinton broth (MHB), test compound, and 96-well microtiter plates.
- Procedure:
 - Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
 - Prepare a standardized inoculum of the test bacterium (e.g., 5×10^5 CFU/mL).
 - Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
 - Incubate the plates at 37°C for 18-24 hours.
 - The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Visualizations

Diagram 1: Generalized Kinase Inhibition Workflow





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